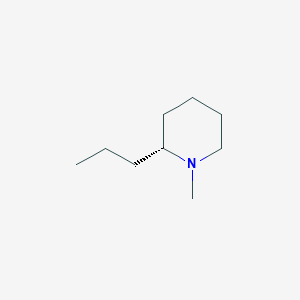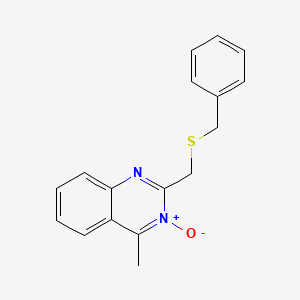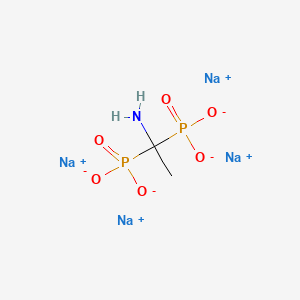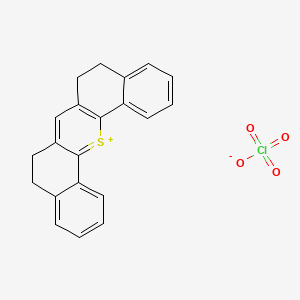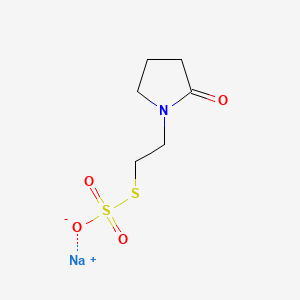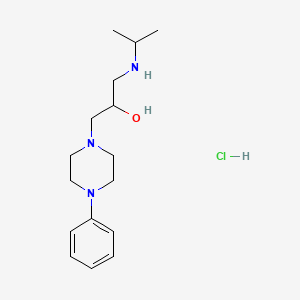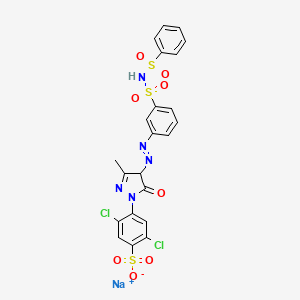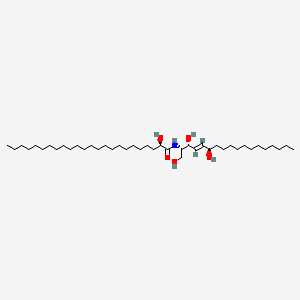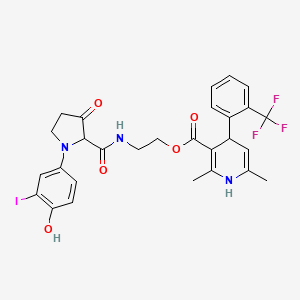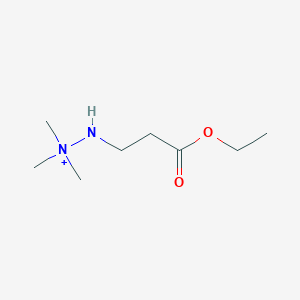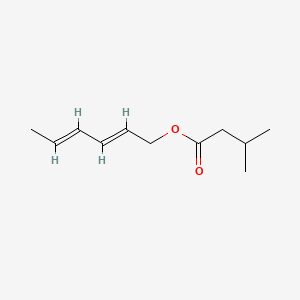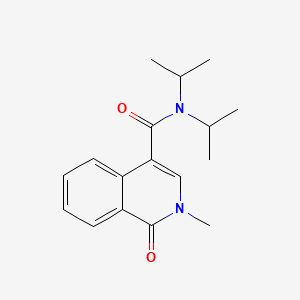
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound belongs to the isoquinoline family, which is known for its diverse biological activities and synthetic utility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- typically involves multi-step organic reactions. One common route might include the following steps:
Formation of Isoquinoline Core: Starting with a suitable precursor such as benzylamine, the isoquinoline core can be constructed through a Pictet-Spengler reaction.
Functional Group Modifications: Introduction of the carboxamide group and subsequent modifications to introduce the N,N-bis(1-methylethyl) and 2-methyl-1-oxo- functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinolinecarboxamide: A related compound with a quinoline core.
Benzamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
4-Isoquinolinecarboxamide, 1,2-dihydro-N,N-bis(1-methylethyl)-2-methyl-1-oxo- is unique due to its specific combination of functional groups and the isoquinoline core, which may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
148581-45-7 |
|---|---|
分子式 |
C17H22N2O2 |
分子量 |
286.37 g/mol |
IUPAC名 |
2-methyl-1-oxo-N,N-di(propan-2-yl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)19(12(3)4)17(21)15-10-18(5)16(20)14-9-7-6-8-13(14)15/h6-12H,1-5H3 |
InChIキー |
VPKFWUHOXXXTCM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


